molecular formula C7H6F2O4 B2873690 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 2445791-21-7

2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Cat. No. B2873690
CAS RN: 2445791-21-7
M. Wt: 192.118
InChI Key: SEFABKCVCYQVTF-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a chemical compound that has been the subject of various studies . It is a type of polyhalogenated bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This compound has two fluorine atoms and is part of a class of compounds known as bicyclo[1.1.1]pentanes .


Synthesis Analysis

The synthesis of 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a highly selective radical chlorination . This process is combined with radical hydrodechlorination by TMS3SiH . The result is four new bicyclo[1.1.1]pentane cages carrying two fluorine and one to three chlorine atoms in bridge positions .


Molecular Structure Analysis

The exact positions of all halogen atoms in 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid have been confirmed by X-ray diffraction . This confirms the presence of two fluorine atoms and up to three chlorine atoms in the structure .


Chemical Reactions Analysis

The compound undergoes a decarboxylative C-N coupling . This is the first successful decarboxylative coupling of BCP-F2 building blocks reported via a photoredox mechanism .

Scientific Research Applications

Decarboxylative C-N Coupling

BCP-F2 has been utilized in decarboxylative C-N coupling reactions. This process is significant in organic chemistry as it allows for the formation of amide bonds, which are pivotal in creating a wide range of chemical compounds, including pharmaceuticals . The unique reactivity of BCP-F2, especially in comparison to its non-fluorinated analogues, has been highlighted in recent studies . This reactivity opens up new pathways for synthesizing complex molecules with potential applications in drug development.

Photoredox Catalysis

The compound’s application in photoredox catalysis is another area of interest. Photoredox catalysis is a branch of chemistry that uses light to activate a photocatalyst, which in turn can bring about a chemical reaction . BCP-F2’s successful incorporation into photoredox mechanisms paves the way for developing new synthetic methods that are more environmentally friendly and energy-efficient.

Heterocycle Synthesis

BCP-F2 is instrumental in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure composed of at least two different elements, one of which is typically nitrogen, oxygen, or sulfur. These structures are the backbone of many drugs and agricultural chemicals, making BCP-F2 a valuable building block in medicinal chemistry.

Drug Discovery and Bioisosteres

In drug discovery, BCP-F2 serves as a bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can be used to replace another functional group in a molecule to modify its activity. The incorporation of BCP-F2 into drug candidates can potentially improve their absorption, distribution, metabolism, and excretion (ADME) properties.

Radical Chlorination

The compound has been used in radical chlorination reactions to selectively introduce chlorine atoms into the BCP-F2 scaffold . This selective functionalization is crucial for creating compounds with specific reactivity and properties, which can be further exploited in various chemical syntheses and potential pharmaceutical applications.

Fluorine Chemistry

Lastly, BCP-F2 is significant in fluorine chemistry . The presence of fluorine atoms in pharmaceuticals can greatly influence the drug’s potency, selectivity, and metabolic stability. BCP-F2’s difluorinated structure makes it an attractive candidate for the development of fluorine-containing pharmaceuticals .

properties

IUPAC Name

2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O4/c8-7(9)5(3(10)11)1-6(7,2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFABKCVCYQVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid

CAS RN

2445791-21-7
Record name 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid
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